molecular formula C13H16N4O3S B2412185 N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide CAS No. 848059-78-9

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2412185
CAS No.: 848059-78-9
M. Wt: 308.36
InChI Key: IJQNIVUFJGJVEO-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound designed for life science research, integrating key heterocyclic pharmacophores known to confer significant biological activity. The molecule features a 5-methylisoxazole moiety, a structure prevalent in antimicrobial agents , linked via a sulfanyl-acetamide bridge to a 4-propyl-dihydropyrimidin-2-one core. The dihydropyrimidinone scaffold is recognized as a privileged structure in medicinal chemistry, with extensive literature documenting its wide spectrum of pharmacological properties, including anti-inflammatory, antibacterial, and antifungal activities . This specific molecular architecture suggests potential for investigating novel mechanisms of action, particularly in infectious disease and enzymology research. Compounds bearing the dihydropyrimidinone nucleus have been shown to exhibit antimicrobial efficacy against various bacterial and fungal strains, such as E. coli , S. aureus , and C. albicans , positioning this compound as a valuable candidate for hit-to-lead optimization programs in antibiotic discovery. Furthermore, the strategic inclusion of the isoxazole ring, a component known to be utilized in protease inhibitor design , may offer additional research avenues in enzymology. This product is intended for use in strictly controlled laboratory settings to facilitate the exploration of new therapeutic agents and biological pathways. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-3-4-9-6-11(18)16-13(14-9)21-7-12(19)15-10-5-8(2)20-17-10/h5-6H,3-4,7H2,1-2H3,(H,14,16,18)(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQNIVUFJGJVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=NOC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833852
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical structure:

Chemical Formula: C14_{14}H16_{16}N4_{4}O3_{3}S

Structural Features:

  • Oxazole ring: Contributes to the compound's biological activity.
  • Dihydropyrimidinone moiety: Known for diverse pharmacological properties.

The biological activity of this compound involves multiple mechanisms:

  • Enzyme Inhibition: The oxazole and dihydropyrimidinone moieties may interact with specific enzymes, inhibiting their activity. This can lead to altered metabolic pathways in target cells.
  • Receptor Modulation: The compound may act as a modulator of various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against Gram-positive bacteria, possibly through disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The findings suggest:

  • IC50 Values: The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range.
Cell LineIC50 (µM)Reference
A5495.0
MCF74.5

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Study 1: Anticancer Efficacy

A study evaluated the effects of the compound on A549 lung cancer cells using an MTT assay. The results demonstrated that the compound significantly reduced cell viability compared to control groups, suggesting a dose-dependent response.

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial efficacy, the compound was tested against multidrug-resistant strains of Staphylococcus aureus. The findings indicated that it effectively inhibited bacterial growth at concentrations lower than traditional antibiotics.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Critical steps include:

  • Reaction optimization : Use reflux conditions (150°C) with catalysts like pyridine and Zeolite (Y-H) to enhance yield and reduce by-products .
  • Purification : Recrystallization from ethanol or ethanol/water mixtures ensures purity, as demonstrated for structurally analogous acetamides (e.g., 80% yield, mp 230°C) .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC is recommended to track reaction progress and confirm intermediate formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of:

  • NMR spectroscopy : Key signals include aromatic protons (δ 7.28–7.82 ppm for phenyl groups) and methyl groups (δ 2.19 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 344.21 for related compounds) .
  • Elemental analysis : Compare experimental vs. theoretical values for C, H, N, and S (e.g., deviations <0.1% indicate purity) .

Q. What stability precautions are necessary for handling this compound?

  • Storage : Store in airtight containers at –20°C to prevent degradation from moisture or light exposure .
  • pH sensitivity : Avoid extreme pH conditions (<3 or >10) to preserve the sulfanyl and acetamide functionalities .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Catalyst screening : Test heterogeneous catalysts (e.g., Zeolites) to reduce reaction time and improve atom economy .
  • Scale-up challenges : Address exothermic reactions by gradual reagent addition and temperature control (e.g., 5°C increments) .

Q. What strategies resolve discrepancies in elemental analysis or spectral data?

  • Repeat experiments : Ensure consistent drying of samples to eliminate moisture interference .
  • Alternative techniques : Use X-ray crystallography (as in ) to resolve ambiguous NMR signals or confirm stereochemistry.
  • Cross-validation : Compare HRMS with theoretical isotopic patterns to identify impurities .

Q. How can computational modeling predict reactivity in nucleophilic environments?

  • DFT studies : Calculate HOMO-LUMO gaps to identify electrophilic sites (e.g., sulfanyl groups with HOMO energies ~–6.5 eV) .
  • MESP analysis : Map electrostatic potential surfaces to predict nucleophilic attack regions (e.g., oxazolone rings) .

Q. What structural modifications enhance biological activity?

  • SAR insights : Replace the propyl group with bulkier alkyl chains (e.g., isopropyl) to improve target binding, as seen in pyrimidine analogs .
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., –Cl) on the oxazole ring to modulate pharmacokinetics .

Q. How can in vitro assays validate target interactions?

  • Enzyme inhibition : Use fluorescence-based assays to measure IC50 values against enzymes like lipoxygenase (e.g., 2–10 µM for related acetamides) .
  • Binding studies : Employ surface plasmon resonance (SPR) to quantify affinity constants (KD) for protein targets .

Data Contradiction and Validation

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed?

  • 2D NMR : Perform COSY or HSQC experiments to assign overlapping proton signals (e.g., aromatic vs. oxazole protons) .
  • Isotopic labeling : Synthesize deuterated analogs to simplify spectral interpretation .

Q. What methods validate bioactivity claims in conflicting studies?

  • Dose-response curves : Replicate assays across multiple concentrations to confirm EC50/IC50 consistency .
  • Control experiments : Use knockout cell lines or competitive inhibitors to verify target specificity .

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